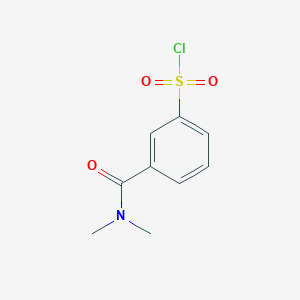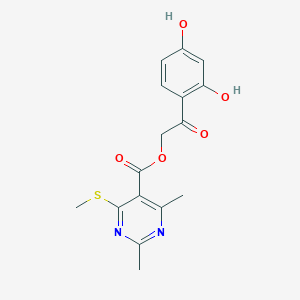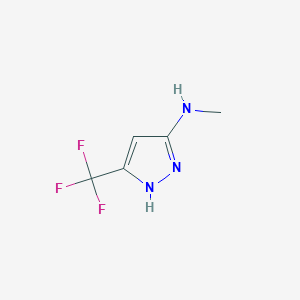
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-3-(trifluoromethyl)aniline” is a compound with the molecular formula C8H8F3N . It’s a derivative of aniline, where one of the hydrogen atoms in the amino group is replaced by a methyl group and a hydrogen atom on the benzene ring is replaced by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “N-methyl-3-(trifluoromethyl)aniline” consists of a benzene ring attached to a trifluoromethyl group (-CF3) and a methylamine group (-NHCH3) .
Chemical Reactions Analysis
The trifluoromethyl group in such compounds is known to participate in various chemical reactions. For instance, trifluoromethyl-substituted compounds are often strong acids . Also, amines are chemical bases that neutralize acids to form salts plus water .
Physical And Chemical Properties Analysis
“N-methyl-3-(trifluoromethyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a flash point of 72.1±27.3 °C .
Mechanism of Action
The exact mechanism of action of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the disease process, thereby preventing the progression of the disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is its potent inhibitory activity against several enzymes, which makes it a promising candidate for the development of new drugs. However, its limitations include its poor solubility in water, which makes it difficult to administer orally.
Future Directions
There are several future directions for the research on N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. One of the potential areas of research is the development of new drugs based on its inhibitory activity against enzymes involved in the disease process. Another area of research is the development of new synthetic methodologies for the preparation of this compound and its derivatives. Furthermore, the study of its mechanism of action and its potential applications in other fields, such as materials science, is also an area of interest.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its potent inhibitory activity against enzymes involved in the disease process makes it a promising candidate for the development of new drugs. Further research is required to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves the reaction of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with methylamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Scientific Research Applications
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases, which are involved in various disease states.
Safety and Hazards
properties
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-9-4-2-3(10-11-4)5(6,7)8/h2H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLXUVMPXXKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


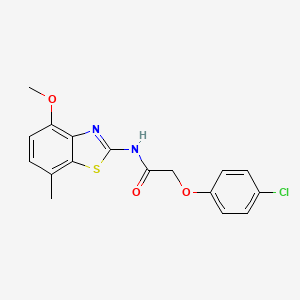
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)

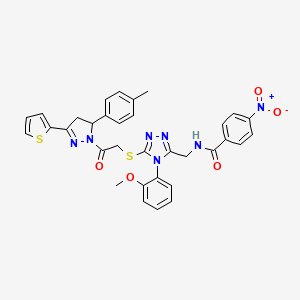
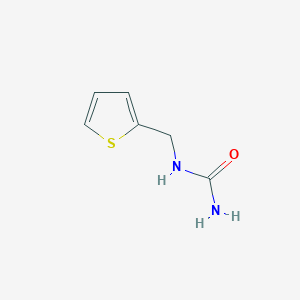
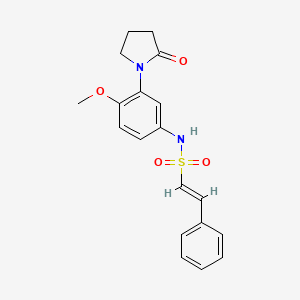
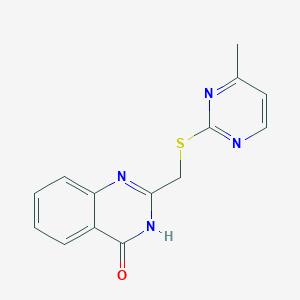
![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2937263.png)
![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)
